CRANAD-102
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CRANAD-102 is a probe for selectively detecting sAβ species in Alzheimer's disease (AD).
Aplicaciones Científicas De Investigación
Spectral Imaging and Alzheimer's Disease Research
Application in Alzheimer's Disease Diagnosis CRANAD-102 and its analogues like CRANAD-3 and CRANAD-28 have shown significant potential in Alzheimer's disease research. Studies have demonstrated their effectiveness in imaging and distinguishing amyloid beta (Aβ) species, biomarkers for Alzheimer’s disease, both ex vivo and in vivo. CRANAD-3's spectral unmixing imaging technique has proven valuable in real-time reporting of Aβ species loading, aiding in the diagnosis and understanding of Alzheimer’s disease progression (Ran & Moore, 2012). Another study highlighted CRANAD-28’s ability to label Aβ plaques successfully, offering superior imaging brightness, blood-brain barrier penetration, and low toxicity, making it an essential tool for Alzheimer's research (Ran et al., 2020).
Multi-Modal Imaging Applications
Versatility in Imaging Techniques this compound and related compounds like CRANAD-2 exhibit versatility in imaging applications, beneficial for studying neurodegenerative diseases. CRANAD-2 has been used in super-resolution imaging techniques such as stimulated emission depletion (STED) and single-molecule localization microscopy (SMLM), showcasing its performance in near-infrared detection and imaging of amyloid aggregates involved in diseases like Alzheimer’s (Torra et al., 2022). Moreover, multi-spectral optoacoustic tomography and fluorescence imaging studies have validated the use of CRANAD-2 for detecting Aβ deposits in animal models, offering a pathway for monitoring treatments targeting Aβ deposits (Ni et al., 2021).
Brown Adipose Tissue Imaging
Monitoring Metabolic Disorders CRANAD compounds have found applications beyond neurology, such as in monitoring metabolic disorder diseases. CRANAD-29, for instance, has been used for selective imaging of brown adipose tissue (BAT) in mice, offering insights into BAT mass changes and the browning of white adipose tissue, crucial for understanding and potentially countering metabolic disorders (Zhang et al., 2015).
Propiedades
Fórmula molecular |
C40H53BF2N4O3 |
---|---|
Peso molecular |
686.7 |
Nombre IUPAC |
5,5'-((1E,1'E)-(5-(3-(2,6-dimethylphenoxy)propyl)-2,2-difluoro-2H-1lambda3,3,2lambda4-dioxaborinine-4,6-diyl)bis(ethene-2,1-diyl))bis(N,N-dipropylpyridin-2-amine) |
InChI |
InChI=1S/C40H53BF2N4O3/c1-7-24-46(25-8-2)38-22-18-33(29-44-38)16-20-36-35(15-12-28-48-40-31(5)13-11-14-32(40)6)37(50-41(42,43)49-36)21-17-34-19-23-39(45-30-34)47(26-9-3)27-10-4/h11,13-14,16-23,29-30H,7-10,12,15,24-28H2,1-6H3/b20-16+,21-17+ |
Clave InChI |
XSHWAAKMQVGZPN-NWILIBCHSA-N |
SMILES |
FB1(F)O=C(/C=C/C2=CN=C(N(CCC)CCC)C=C2)C(CCCOC3=C(C)C=CC=C3C)=C(/C=C/C4=CN=C(N(CCC)CCC)C=C4)O1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CRANAD-102; CRANAD102; CRANAD 102 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.